Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
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Description
“Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H20F3NO4 . It is used to synthesize ring-constrained boropeptide thrombin inhibitors and is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid . The InChI code is 1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 . The molecular weight is 359.35 g/mol .
Physical and Chemical Properties Analysis
“this compound” is a white powder . It has a molecular weight of 359.35 g/mol . It should be stored at 2-8 °C .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is primarily used in the synthesis of ring-constrained boropeptide thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting thrombin can prevent the formation of clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and stroke .
Mode of Action
It is known to be involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction is particularly useful because it can be performed under mild conditions and is tolerant of a wide range of functional groups .
Biochemical Pathways
The compound is used in the synthesis of ring-constrained boropeptide thrombin inhibitors, which can affect the coagulation cascade . It is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors . Rho-kinases are involved in various cellular functions, including cell motility and tumor cell invasion, so inhibiting these kinases can have significant effects .
Result of Action
The result of the action of this compound depends on its application. When used in the synthesis of thrombin inhibitors, it can potentially prevent the formation of blood clots . When used to prepare Rho-kinase inhibitors, it can potentially affect cell motility and tumor cell invasion .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as solvents or catalysts, can also impact the reaction .
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIKSWABWWUHCZ-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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